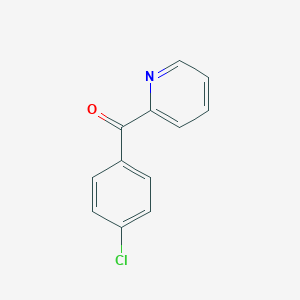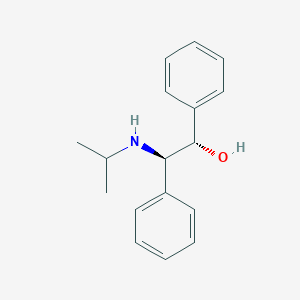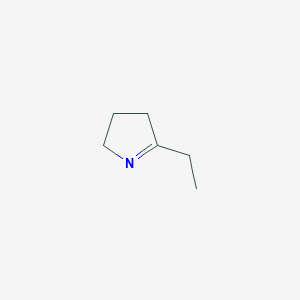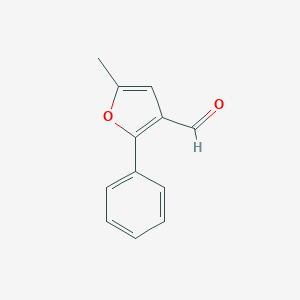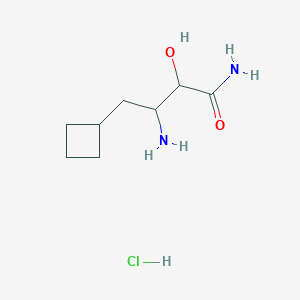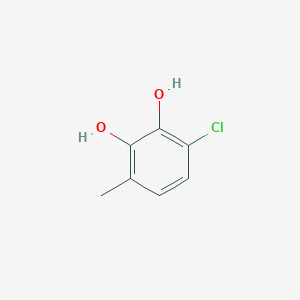
3-Chloro-6-methylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methylbenzene-1,2-diol (3-CMBD) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid, with a boiling point of 204.2 °C and a melting point of -62 °C. It is insoluble in water and has a low vapor pressure. 3-CMBD is used in the synthesis of various organic compounds and as an intermediate in the manufacture of dyes and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 3-Chloro-6-methylbenzene-1,2-diol involves the conversion of 3-Chloro-6-methylphenol to 3-Chloro-6-methylbenzene-1,2-diol through a series of reactions.
Starting Materials
3-Chloro-6-methylphenol, Sodium hydroxide, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Hydrogen peroxide, Wate
Reaction
Step 1: Dissolve 3-Chloro-6-methylphenol in sodium hydroxide solution., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add hydrochloric acid slowly to the solution to form a diazonium salt., Step 4: Add sodium sulfite to the solution to remove excess nitrous acid., Step 5: Add hydrogen peroxide to the solution to oxidize the diazonium salt to form 3-Chloro-6-methylbenzene-1,2-diol., Step 6: Isolate the product by filtration and wash with water., Step 7: Dry the product under vacuum and obtain 3-Chloro-6-methylbenzene-1,2-diol as a white solid.
作用機序
The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a Lewis acid, which means that it can act as a catalyst in certain chemical reactions. It is also believed to act as an electron acceptor, which means that it can accept electrons from other molecules, thus allowing for the transfer of electrons between molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Chloro-6-methylbenzene-1,2-diol are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances. In addition, it has been shown to have an anti-cancer effect in animal models, although the exact mechanism of this effect is not yet known.
実験室実験の利点と制限
The main advantage of using 3-Chloro-6-methylbenzene-1,2-diol in laboratory experiments is its low cost and availability. It is also relatively easy to obtain, and can be stored for extended periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
将来の方向性
There are a number of potential future directions for research into the use of 3-Chloro-6-methylbenzene-1,2-diol. These include further exploration of its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential anti-cancer effects. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its use in organic synthesis and as a catalyst in chemical reactions. Finally, further research into its solubility in water and its stability in various conditions could lead to improved methods of working with it in laboratory experiments.
科学的研究の応用
3-Chloro-6-methylbenzene-1,2-diol has been extensively studied in the scientific literature, and has been found to have a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers. It has also been used in the synthesis of various drugs, dyes, and other organic compounds. In addition, it has been studied as a potential inhibitor of the enzyme cytochrome P450, and as a potential anti-cancer agent.
特性
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAYWCOUVKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylbenzene-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

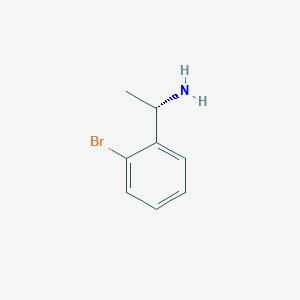
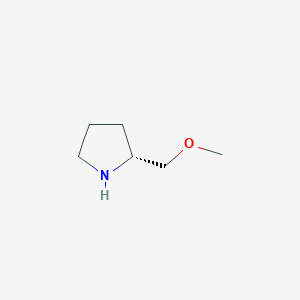
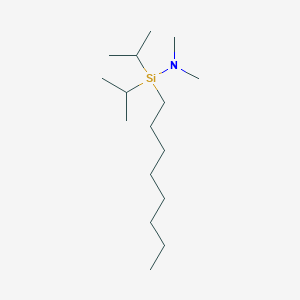
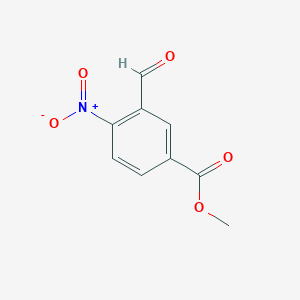

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

